molecular formula C21H18F2O3S B2896023 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 303152-07-0

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol

Cat. No.: B2896023
CAS No.: 303152-07-0
M. Wt: 388.43
InChI Key: AWQLTBFDYVPLKO-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol is a complex organic compound characterized by the presence of benzylsulfonyl and bis(4-fluorophenyl) groups attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylsulfonyl Group: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

    Introduction of the Bis(4-fluorophenyl) Group: This step involves the reaction of 4-fluorobenzene with a suitable reagent to introduce the fluorophenyl groups.

    Coupling Reaction: The final step involves the coupling of the benzylsulfonyl chloride with the bis(4-fluorophenyl) ethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol is unique due to its combination of benzylsulfonyl and bis(4-fluorophenyl) groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-benzylsulfonyl-1,1-bis(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2O3S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-27(25,26)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQLTBFDYVPLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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